1-Dodecen-3-yne
Overview
Description
1-Dodecen-3-yne is a chemical compound with the molecular formula CH. It has an average mass of 164.287 Da and a monoisotopic mass of 164.156494 Da . It is also known by other names such as 1-Dodecen-3-in in German and 1-Dodécén-3-yne in French .
Physical and Chemical Properties Analysis
This compound has a density of 0.7964 and a refractive index of 1.4510 . The boiling point is estimated to be 226.79°C .Scientific Research Applications
Pheromone Synthesis in Insect Study
In entomological research, 1-Dodecen-3-yne derivatives have been utilized in synthesizing pheromones for insect communication studies. For instance, the synthesis and testing of (Z)-7-Dodecen-1-yl acetate and (Z)-7-dodecen-1-ol, which are related to this compound, have shown significant activity in attracting male silver Y moths (Tóth et al., 1983). This research provides valuable insights into understanding insect behavior and developing environmentally friendly pest control methods.
Phase Transition Studies
Catalysis in Chemical Synthesis
In the field of chemical engineering, 1-Dodecene and its derivatives play a crucial role as substrates in catalysis. For example, the kinetics of 1-dodecene hydroformylation using a rhodium-biphephos catalyst in a thermomorphic solvent system were extensively studied, revealing insights into the main and side reactions during the process (Kiedorf et al., 2014). Such studies are vital for optimizing industrial chemical processes, particularly in the production of fine chemicals and pharmaceutical intermediates.
Materials Science and Nanotechnology
In materials science, 1-Dodecene derivatives have been investigated for their role in the synthesis and stabilization of nanoparticles. For example, a study on the microwave-assisted synthesis of germanium nanoparticles utilized a mixture of oleylamine and 1-dodecene as the reaction solvent, demonstrating that the solvent composition significantly influences the size and crystallinity of the nanoparticles (Bernard et al., 2018). This kind of research is crucial for advancing nanotechnology applications in areas like electronics, catalysis, and drug delivery.
Future Directions
Properties
IUPAC Name |
dodec-1-en-3-yne | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4,6,8-12H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLESGDAMQLBSDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339432 | |
Record name | 1-Dodecen-3-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74744-36-8 | |
Record name | 1-Dodecen-3-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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